Hydroxy-PEG3-methyl ester

Übersicht

Beschreibung

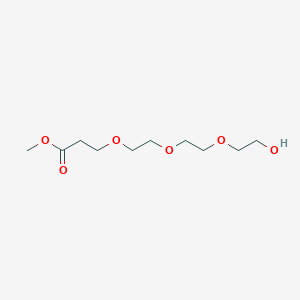

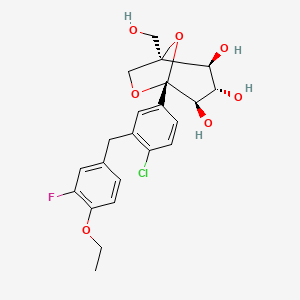

Hydroxy-PEG3-methyl ester is a PEG derivative containing a hydroxyl group and a methyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Synthesis Analysis

Hydroxy-PEG3-Methyl ester is a PEG derivative containing a hydroxyl group and a methyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .Molecular Structure Analysis

The chemical formula of Hydroxy-PEG3-methyl ester is C10H20O6 . Its molecular weight is 236.26 . The elemental analysis shows that it contains C, 50.84; H, 8.53; O, 40.63 .Chemical Reactions Analysis

Esters, including Hydroxy-PEG3-methyl ester, can undergo hydrolysis, which is the process of splitting with water . This reaction can be catalyzed by either an acid or a base . Methyl ester can be hydrolyzed under strong basic condition .Physical And Chemical Properties Analysis

Esters are neutral compounds . They are derived from carboxylic acids, where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . In the case of Hydroxy-PEG3-methyl ester, this hydrocarbon group is a methyl group .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Hydroxy-PEG3-Methyl ester is a PEG derivative containing a hydroxyl group and a methyl ester . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . Methyl ester can be hydrolyzed under strong basic condition . This makes it a versatile compound in chemical synthesis.

Drug Delivery

The hydrophilic PEG spacer in Hydroxy-PEG3-Methyl ester increases solubility in aqueous media . This property is particularly useful in drug delivery, where solubility can significantly affect the bioavailability and efficacy of a drug .

Catalysis

Methyl carboxylate esters have been shown to be potent promoters of low-temperature methanol dehydration to dimethyl ether (DME) using various zeolite catalysts . The promotional mechanism of methyl carboxylate esters on methanol dehydration to DME has been studied using the medium pore zeolite H-ZSM-5 (MFI) as the catalyst .

Spectroscopic Studies

In-situ Fourier-transform infrared spectroscopy (FT-IR) and solid-state nuclear magnetic resonance spectroscopy (NMR) techniques were used to elucidate the promotional mechanism of methyl carboxylate esters on methanol dehydration to DME . These spectroscopic studies reveal that the Brønsted acid (BA) sites on H-ZSM-5 were very rapidly titrated by ester carbonyl group adsorption and bonded more strongly with esters than with methanol .

Kinetic Studies

Kinetic studies were performed using the very potent methyl n -hexanoate promoter . The DME yield was dependent on both the methanol and methyl n -hexanoate partial pressures across the temperature ranges used in this study (110 to 130 °C) .

Biopolymers & Synthetic Polymers

Hydroxy-PEG3-Methyl ester is used in the production of biopolymers and synthetic polymers . The hydrophilic PEG spacer increases solubility in aqueous media, which is beneficial in polymer science .

Safety And Hazards

While specific safety data for Hydroxy-PEG3-methyl ester is not available, general safety measures for handling esters should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Zukünftige Richtungen

Hydroxy-PEG3-methyl ester is a part of a larger group of PEG derivatives that have various active groups . These compounds have potential applications in drug delivery and in the synthesis of PROTACs . The future directions of Hydroxy-PEG3-methyl ester will likely involve further exploration of these applications .

Eigenschaften

IUPAC Name |

methyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O6/c1-13-10(12)2-4-14-6-8-16-9-7-15-5-3-11/h11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORYNDZAHAHQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxy-PEG3-methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

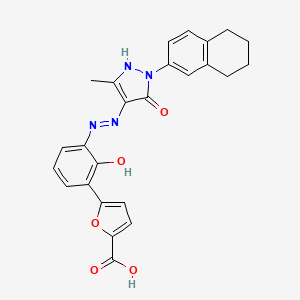

![N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B607924.png)

![(E)-N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)vinyl)-4-methylbenzamide](/img/structure/B607945.png)

![1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea](/img/structure/B607947.png)